1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-fluorophenyl)-, ethyl ester
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Overview
Description
1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-fluorophenyl)-, ethyl ester is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
The synthesis of 1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-fluorophenyl)-, ethyl ester typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones or β-ketoesters under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated pyrazole derivative.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through electrophilic aromatic substitution reactions, where a fluorobenzene derivative reacts with the pyrazole ring.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-fluorophenyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole-3-carboxylic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.
Major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-fluorophenyl)-, ethyl ester has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists, providing insights into biological pathways and mechanisms.
Medicine: The compound has potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-fluorophenyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The fluorophenyl group enhances the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-fluorophenyl)-, ethyl ester can be compared with other similar compounds, such as:
1H-Pyrazole-3-carboxylic acid, 4-amino-5-phenyl-, ethyl ester: This compound lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-chlorophenyl)-, ethyl ester: The presence of a chlorine atom instead of fluorine can alter the compound’s electronic properties and interactions with molecular targets.
1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-methylphenyl)-, ethyl ester: The methyl group introduces steric effects that can influence the compound’s reactivity and binding affinity.
Properties
CAS No. |
91857-62-4 |
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Molecular Formula |
C12H12FN3O2 |
Molecular Weight |
249.24 g/mol |
IUPAC Name |
ethyl 4-amino-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C12H12FN3O2/c1-2-18-12(17)11-9(14)10(15-16-11)7-3-5-8(13)6-4-7/h3-6H,2,14H2,1H3,(H,15,16) |
InChI Key |
XVTMGDFILVXTSY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1)C2=CC=C(C=C2)F)N |
Origin of Product |
United States |
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